6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine
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Description
6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine is a useful research compound. Its molecular formula is C16H14ClNO2S2 and its molecular weight is 351.86. The purity is usually 95%.
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Biological Activity
6-Chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine is a compound belonging to the benzothiazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This molecular formula indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms within the benzothiazine framework, which contributes to its biological activity.
Mechanisms of Biological Activity
Benzothiazines, including the compound in focus, exhibit a range of biological activities through various mechanisms:
- Anticancer Activity : Benzothiazine derivatives have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The unique arrangement of nitrogen and sulfur in their structure is crucial for their interaction with biological targets .
- Antimicrobial Properties : The sulfonyl group in the compound enhances its ability to inhibit bacterial growth. Studies have demonstrated that benzothiazines can disrupt bacterial cell wall synthesis and function as effective antimicrobial agents .
- Anti-inflammatory Effects : Some studies suggest that benzothiazines possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Substituent Effects : Modifications on the benzothiazine ring can significantly alter its potency. For instance, variations in the sulfonyl group have been linked to enhanced anticancer activity .
- Chlorine Substitution : The presence of chlorine at the 6-position is associated with increased lipophilicity and improved cellular uptake, which may enhance its efficacy against cancer cells .
Case Studies
Several studies have highlighted the efficacy of benzothiazine derivatives in various biological contexts:
- Anticancer Activity Study : A study demonstrated that a related benzothiazine compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Antimicrobial Efficacy : Research indicated that 6-chloro derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Mechanism : In vitro studies showed that benzothiazine compounds could reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating their potential as anti-inflammatory agents .
Data Tables
Properties
IUPAC Name |
6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S2/c17-14-6-7-16-15(12-14)18(9-10-21-16)22(19,20)11-8-13-4-2-1-3-5-13/h1-8,11-12H,9-10H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYYTNXFMZKUGA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1S(=O)(=O)C=CC3=CC=CC=C3)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C(N1S(=O)(=O)/C=C/C3=CC=CC=C3)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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